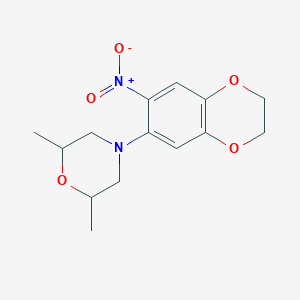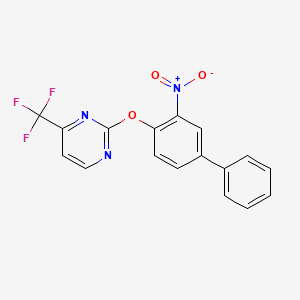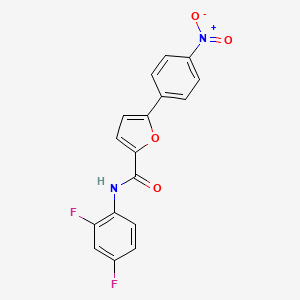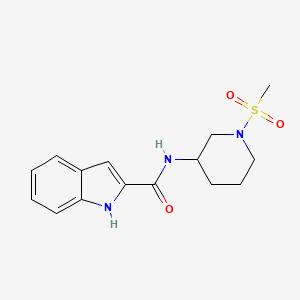![molecular formula C17H24N2O4 B7533160 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide, also known as EPOC or A-366, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene expression regulation. BET proteins are involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis, and their dysregulation is associated with several diseases, including cancer, inflammation, and cardiovascular disorders. EPOC has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones, which are the proteins that package DNA in the nucleus. BET proteins recruit other proteins, such as RNA polymerase II, to the site of acetylation and promote the transcription of genes. BET inhibitors, such as 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide, bind to the bromodomain of BET proteins and prevent their interaction with acetylated lysine residues, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has been shown to inhibit the expression of oncogenes, such as c-Myc and Bcl-2, and induce the expression of tumor suppressor genes, such as p21 and p27. 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has also been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. In inflammation, 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In cardiovascular disorders, 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has been shown to reduce the development of atherosclerosis and prevent the progression of heart failure by inhibiting the expression of pro-inflammatory genes and promoting the expression of anti-inflammatory genes.
实验室实验的优点和局限性
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to penetrate cell membranes and inhibit intracellular BET proteins, and its favorable pharmacokinetic properties. However, 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide also has some limitations, such as its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited availability for research purposes.
未来方向
There are several future directions for the research on 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide and BET inhibitors. One direction is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another direction is the identification of the specific BET proteins and downstream genes that are responsible for the therapeutic effects of BET inhibitors in different diseases. This could lead to the development of personalized therapies based on the molecular profile of the patient's disease. Finally, the combination of BET inhibitors with other therapies, such as chemotherapy or immunotherapy, could enhance their efficacy and reduce the risk of drug resistance.
合成方法
The synthesis of 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide involves a multi-step process, starting from commercially available compounds. The first step is the protection of the amine group of 4-aminobenzonitrile with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with ethyl 2-bromo-2-phenylacetate to form the Boc-protected amide. The Boc group is then removed, and the resulting amine is reacted with 4-chloro-2-fluoro-5-nitrobenzoic acid to form the nitro-derivative. The reduction of the nitro group with zinc and ammonium chloride, followed by the reaction with oxalyl chloride and N-methylmorpholine, yields the final product, 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide.
科学研究应用
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, BET inhibitors have shown promising results in preclinical studies as a potential treatment for hematological malignancies, such as leukemia and lymphoma, as well as solid tumors, such as prostate, breast, and lung cancers. 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the downregulation of oncogenes and upregulation of tumor suppressor genes. In inflammation, BET inhibitors have been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and alleviate the symptoms of inflammatory diseases, such as rheumatoid arthritis and asthma. In cardiovascular disorders, BET inhibitors have been shown to reduce the development of atherosclerosis and prevent the progression of heart failure.
属性
IUPAC Name |
4-[[(2-ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-23-14(13-6-4-3-5-7-13)15(20)19-12-17(16(18)21)8-10-22-11-9-17/h3-7,14H,2,8-12H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUXQIZUNPLSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)NCC2(CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)




![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)